molecular formula C11H16 B072659 (1-Ethylpropyl)benzene CAS No. 1196-58-3

(1-Ethylpropyl)benzene

Cat. No.: B072659
CAS No.: 1196-58-3
M. Wt: 148.24 g/mol
InChI Key: PBWHJRFXUPLZDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Ethylpropyl)benzene can be synthesized through the reaction of 1-bromopentane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the alkyl halide reacts with the benzene ring to form the desired product .

Industrial Production Methods

In industrial settings, this compound is typically produced through similar Friedel-Crafts alkylation processes, utilizing large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The reaction is carried out under controlled temperatures and pressures to ensure the desired product is obtained with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(1-Ethylpropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Ethylpropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Ethylpropyl)benzene involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate that undergoes transformations through electrophilic or nucleophilic interactions. The specific pathways depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethylpropyl)benzene is unique due to its specific alkyl chain length and branching, which can influence its reactivity and physical properties compared to other alkylbenzenes. This uniqueness makes it valuable in specific synthetic applications and industrial processes .

Properties

IUPAC Name

pentan-3-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-3-10(4-2)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWHJRFXUPLZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152520
Record name Benzene, (1-ethylpropyl)- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-58-3
Record name 3-Phenylpentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-PHENYLPENTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98354
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (1-ethylpropyl)- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Ethyl-propyl)-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-PHENYLPENTANE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of (1-ethylpropyl)benzene influence its reactivity towards nitration compared to other alkylbenzenes?

A1: this compound exhibits significant steric hindrance at the ortho positions due to the bulky nature of the (1-ethylpropyl) substituent. [] This steric hindrance leads to a lower proportion of ortho-nitration products compared to less sterically hindered alkylbenzenes like isopropylbenzene. [] Research suggests that the increased steric hindrance in this compound, compared to isopropylbenzene, is primarily entropic in nature. [] This means it arises from the restricted rotational freedom of the (1-ethylpropyl) group in both the initial state and the transition state of the nitration reaction. []

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